MFCD18318535
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Overview
Description
MFCD18318535 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD18318535 can be achieved through several routes. One common method involves the reaction of N-nitroso-N-alkyl compounds with a base. For instance, N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) can be used in this preparation. Additionally, methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride (BF3) . Industrial production methods often focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
MFCD18318535 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18318535 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in drug development. Industrially, this compound is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18318535 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18318535 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or reactivity profiles. For example, compounds with similar ligand-binding pockets or those used in similar synthetic applications can be considered.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued exploration of its applications and mechanisms of action will likely yield further insights and innovations.
Properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-18-7-6-14(15)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOUURYESFMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688371 |
Source
|
Record name | 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-40-2 |
Source
|
Record name | 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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